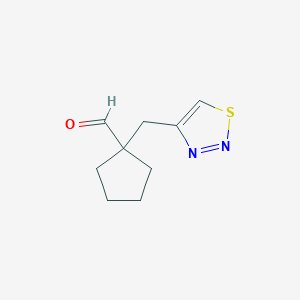
Ethyl 5-(chlorosulfonyl)-2-methyl-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(chlorosulfonyl)-2-methyl-1,3-thiazole-4-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorosulfonyl group, which imparts unique chemical properties and reactivity.
Preparation Methods
The synthesis of Ethyl 5-(chlorosulfonyl)-2-methyl-1,3-thiazole-4-carboxylate typically involves the reaction of 2-methylthiazole-4-carboxylic acid with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group. Industrial production methods may involve the use of specialized equipment to handle the corrosive nature of chlorosulfonic acid and to ensure the purity of the final product.
Chemical Reactions Analysis
Ethyl 5-(chlorosulfonyl)-2-methyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water, the chlorosulfonyl group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-(chlorosulfonyl)-2-methyl-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(chlorosulfonyl)-2-methyl-1,3-thiazole-4-carboxylate involves its reactivity with nucleophiles due to the presence of the chlorosulfonyl group. This group is highly electrophilic, making the compound a versatile reagent in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
Ethyl 5-(chlorosulfonyl)-2-methyl-1,3-thiazole-4-carboxylate can be compared with other similar compounds, such as:
Chlorosulfonyl isocyanate: Both compounds contain the chlorosulfonyl group, but differ in their core structures and reactivity.
Sulfonimidates: These compounds also contain sulfur and nitrogen atoms, but have different functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C7H8ClNO4S2 |
|---|---|
Molecular Weight |
269.7 g/mol |
IUPAC Name |
ethyl 5-chlorosulfonyl-2-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C7H8ClNO4S2/c1-3-13-6(10)5-7(15(8,11)12)14-4(2)9-5/h3H2,1-2H3 |
InChI Key |
ORXAFCGLCRNTHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13290505.png)
![1-Ethyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13290512.png)
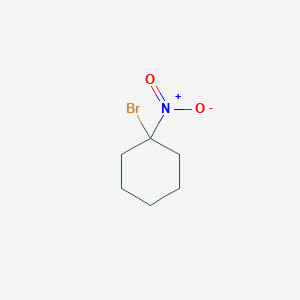

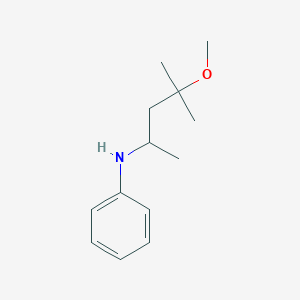
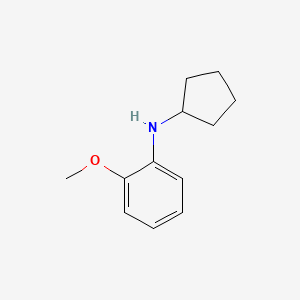
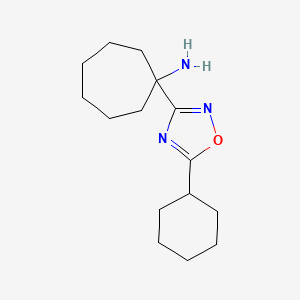
![1-(2-Methylpropyl)-1,7-diazaspiro[4.5]decane](/img/structure/B13290538.png)

![2-{[(3,5-Dichlorophenyl)methyl]amino}ethan-1-ol](/img/structure/B13290564.png)
